Cas no 2171695-09-1 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid)

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid
- 2171695-09-1
- EN300-1543793
- 3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid
-
- インチ: 1S/C27H32N2O6/c1-34-14-6-11-24(26(32)29-15-18(16-29)12-13-25(30)31)28-27(33)35-17-23-21-9-4-2-7-19(21)20-8-3-5-10-22(20)23/h2-5,7-10,18,23-24H,6,11-17H2,1H3,(H,28,33)(H,30,31)
- InChIKey: GTHTYKWJDNFZBE-UHFFFAOYSA-N
- SMILES: O=C(C(CCCOC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CCC(=O)O)C1
計算された属性
- 精确分子量: 480.22603674g/mol
- 同位素质量: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 12
- 複雑さ: 717
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 3.1
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1543793-10.0g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1543793-0.05g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1543793-250mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1543793-1.0g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1543793-500mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1543793-2500mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1543793-100mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1543793-0.1g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1543793-0.5g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1543793-0.25g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]azetidin-3-yl}propanoic acid |
2171695-09-1 | 0.25g |
$3099.0 | 2023-05-23 |
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid 関連文献
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acidに関する追加情報
Research Brief on 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid (CAS: 2171695-09-1)
The compound 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid (CAS: 2171695-09-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine ring and fluorenylmethoxycarbonyl (Fmoc) protecting group, is being explored for its potential applications in peptide synthesis, drug delivery, and targeted therapeutics. Recent studies have highlighted its role as a versatile intermediate in the development of novel bioactive compounds.
One of the key areas of research involving this compound is its utility in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a protecting group for amino acids, and the incorporation of this compound into peptide chains has shown improved stability and yield. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the azetidine ring in the compound enhances conformational rigidity, which is critical for the design of peptide-based therapeutics with improved pharmacokinetic properties.
In addition to its applications in peptide synthesis, recent investigations have explored the potential of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid as a building block for prodrug development. Its unique chemical structure allows for selective release of active pharmaceutical ingredients (APIs) under specific physiological conditions. A 2024 preprint on bioRxiv reported that derivatives of this compound exhibit pH-sensitive cleavage, making them suitable for targeted drug delivery systems, particularly in oncology.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations revealed that the azetidine ring and the propanoic acid moiety facilitate binding to enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory drug development. These findings were corroborated by in vitro assays showing inhibitory activity against cyclooxygenase-2 (COX-2).
Despite these promising results, challenges remain in the scalable synthesis and purification of this compound. Recent advancements in flow chemistry and continuous manufacturing techniques, as reported in Organic Process Research & Development, offer potential solutions to these challenges, enabling more efficient production of high-purity batches for clinical and industrial applications.
In conclusion, 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid (CAS: 2171695-09-1) represents a promising scaffold in chemical biology and pharmaceutical research. Its applications span peptide synthesis, prodrug development, and targeted therapeutics, with ongoing studies aimed at optimizing its synthetic routes and exploring its full therapeutic potential. Future research directions may include in vivo efficacy studies and the development of novel derivatives with enhanced bioactivity.
2171695-09-1 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylazetidin-3-yl}propanoic acid) Related Products
- 2680762-02-9(5-2-(2,2,2-trifluoroacetamido)ethyl-1,2-oxazole-3-carboxylic acid)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 2168517-54-0(2-4-(difluoromethyl)thiophen-3-yl-6-methylpiperidin-3-amine)
- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)
- 1347736-83-7(1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)
- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)
- 2437-76-5(2-bromo-4-isopropyl-1-methylbenzene)
- 87573-88-4(2(1H)-Pyrimidinone,5-acetyl-)
- 923226-60-2(N-{2-1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 1367942-23-1(5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine)




